molecular formula C11H15NO2 B8789375 N-Butylsalicylamide CAS No. 57271-91-7

N-Butylsalicylamide

Cat. No.: B8789375
CAS No.: 57271-91-7
M. Wt: 193.24 g/mol
InChI Key: JQBUMIBAURQBNA-UHFFFAOYSA-N
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Description

N-Butylsalicylamide is a salicylamide derivative characterized by a hydroxyl-substituted benzene ring (salicyl group) linked to an n-butyl-substituted amide moiety. Its synthesis involves the reaction of methyl salicylate with butylamine under controlled conditions, yielding a compound with applications in organic synthesis and medicinal chemistry . Notably, it serves as a precursor in Wittig rearrangement reactions to produce diarylmethanols, requiring three equivalents of n-BuLi for optimal deprotonation and reactivity . Its structural flexibility allows for functionalization at the hydroxyl and amide groups, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

57271-91-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-butyl-2-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-2-3-8-12-11(14)9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3,(H,12,14)

InChI Key

JQBUMIBAURQBNA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound ’s synthesis is straightforward but demands precise stoichiometry (e.g., 3 equiv n-BuLi) to avoid side reactions .
  • 5-(Bromoacetyl)salicylamide introduces a reactive bromoacetyl group, enabling nucleophilic substitutions critical for pharmaceutical intermediates .

Key Findings :

  • This compound ’s amide-directed ortho-metalation is unique among salicylamides, enabling regioselective C–C bond formation .
  • 5-(Bromoacetyl)salicylamide ’s bromine atom facilitates Suzuki-Miyaura couplings, a feature absent in this compound .
  • The parent salicylamide lacks the n-butyl group, reducing its lipophilicity and synthetic utility compared to this compound .

Pharmacological and Industrial Relevance

Table 3: Pharmacological Data (Where Available)

Compound Bioactivity Industrial Use
This compound Limited reported bioactivity Organic synthesis intermediate
5-(Bromoacetyl)salicylamide Antibacterial/antifungal potential Pharmaceutical precursor
5-N,N-Dibenzylglycyl-Salicylamide Enzyme inhibition studies Drug discovery candidate

Insights :

  • This compound is primarily valued for synthetic utility rather than direct bioactivity, unlike its brominated and glycine-modified analogs .
  • Safety data for this compound remain sparse, whereas salicylamide derivatives like 5-(Bromoacetyl)salicylamide adhere to stringent industrial safety protocols .

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